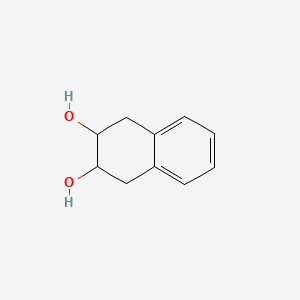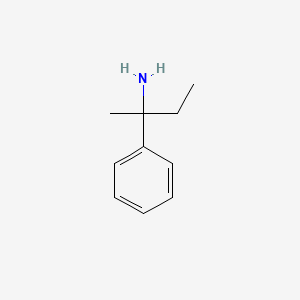
2-Phenylbutan-2-amine
Overview
Description
“2-Phenylbutan-2-amine” is a chemical compound with the molecular formula C10H15N . It has a molecular weight of 149.24 . It is also known as “(2R)-1-phenylbutan-2-amine” and "Phenylisobutylamine" . It has emerged as a potential recreational drug .
Molecular Structure Analysis
The molecular structure of “2-Phenylbutan-2-amine” consists of a phenyl group attached to a butan-2-amine . The InChI key for this compound is IOLQWLOHKZENDW-SNVBAGLBSA-N .
Chemical Reactions Analysis
Amines like “2-Phenylbutan-2-amine” can undergo various reactions. They can be alkylated by reaction with a primary alkyl halide . Alkylations of primary and secondary amines are difficult to control and often give mixtures of products .
Scientific Research Applications
Enantioselective Synthesis of Chiral Amines
2-Phenylbutan-2-amine is used in the enantioselective synthesis of chiral amines . Chiral amines are important components of 40–45% of small molecule pharmaceuticals and many other industrially important fine chemicals and agrochemicals . The compound is utilized in ω-transaminase-mediated biocatalysis for the production of these chiral amines .
Kinetic Resolution of Racemic Amines
The compound has been used in the kinetic resolution of racemic amines . This process is crucial in the production of enantiomerically pure compounds, which are indispensable constituents of various small molecule pharmaceuticals, fine chemicals, and agrochemicals .
Synthesis of Biologically Active Molecules
2-Phenylbutan-2-amine is utilized as an intermediate in the synthesis of various biologically active molecules . These include substituted triazoles, aminothiazoles, and a neurokinin3 antagonist, a type of quinoline derivative.
Antispasmodic Drug Precursor
The compound is a precursor to mebeverine , a drug used to treat irritable bowel syndrome (IBS) . It shows a significant change in bioelectrical activity due to Ca 2+ channel regulation, Ca 2+ influx modulation, and a subsequent change in smooth muscle cell response .
Protein Engineering
2-Phenylbutan-2-amine is used in protein engineering . Protein engineering techniques play a crucial role in improving the substrate scope of biocatalysts and their operational stability .
Multi-Enzymatic Cascades
The compound is incorporated in multi-enzymatic cascades . This significantly improves the synthetic applicability in the synthesis of complex chemical compounds .
Safety and Hazards
Future Directions
The future directions in the research and application of “2-Phenylbutan-2-amine” and similar amines involve overcoming the challenges in their synthesis, such as disfavored reaction equilibrium, poor substrate scope, and product inhibition . Protein engineering techniques and the incorporation of ω-transaminases in multi-enzymatic cascades are being explored to improve their synthetic applicability .
Mechanism of Action
Target of Action
2-Phenylbutan-2-amine, also known as AEPEA, Butanphenamine, or α-Ethylphenethylamine , is an amphetamine characterized by having an ethyl group in the alpha position It is known that amphetamines typically target the norepinephrine and dopamine transporters .
Mode of Action
This could potentially lead to changes in mood, cognition, and behavior .
Biochemical Pathways
Given its structural similarity to other amphetamines, it is likely that it affects the monoaminergic system, which includes the dopamine, norepinephrine, and serotonin pathways .
Pharmacokinetics
They are metabolized in the liver and excreted in the urine .
Result of Action
Based on its structural similarity to other amphetamines, it can be inferred that it may lead to increased levels of dopamine, norepinephrine, and possibly serotonin in the synaptic cleft, which could result in stimulant effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Phenylbutan-2-amine. For instance, nutrition is one of the environmental factors that mutually affect and are affected by neurotransmitters . Therefore, dietary habits could potentially influence the action of 2-Phenylbutan-2-amine.
properties
IUPAC Name |
2-phenylbutan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-3-10(2,11)9-7-5-4-6-8-9/h4-8H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTQGFJZEYVZAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60944794 | |
| Record name | (+/-)-1-Methyl-1-phenylpropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60944794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylbutan-2-amine | |
CAS RN |
22148-77-2, 6948-04-5 | |
| Record name | (1)-1-Methyl-3-phenylpropylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022148772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC55893 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55893 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (+/-)-1-Methyl-1-phenylpropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60944794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylbutan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




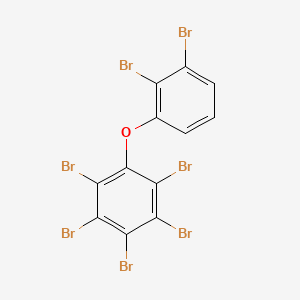
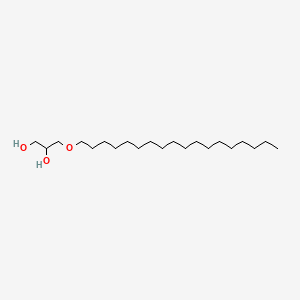
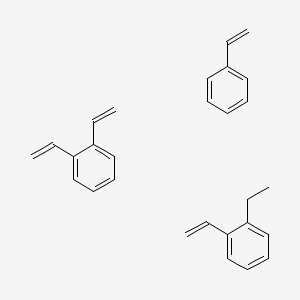

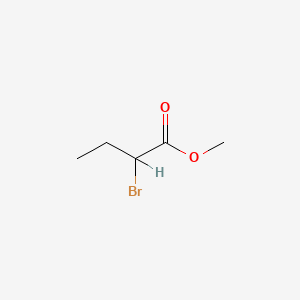



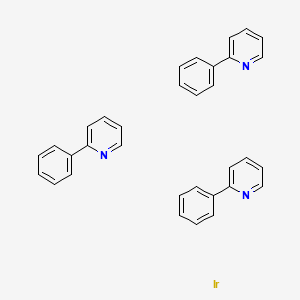
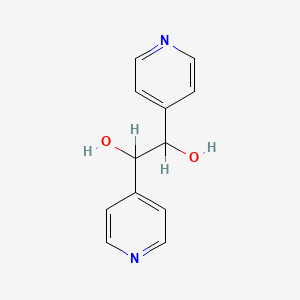
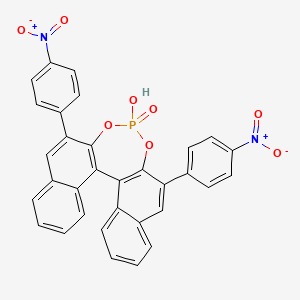
![Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one](/img/structure/B3428766.png)
